molecular formula C10H17ClO2S B2363988 (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride CAS No. 2167263-36-5

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride

Cat. No.: B2363988
CAS No.: 2167263-36-5
M. Wt: 236.75
InChI Key: HFLZOMCSEVUKEF-UHFFFAOYSA-N
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Description

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride is a spirocyclic sulfonyl chloride characterized by a rigid bicyclic spiro[3.3]heptane core with two methyl groups at the 2-position and a methanesulfonyl chloride functional group at the 6-position. Its unique structure confers distinct steric and electronic properties, making it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. The compound is synthesized via the reaction of 2,2-dimethylspiro[3.3]heptan-6-ol with thionyl chloride or oxalyl chloride, as noted in .

Properties

IUPAC Name

(2,2-dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO2S/c1-9(2)6-10(7-9)3-8(4-10)5-14(11,12)13/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLZOMCSEVUKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride typically involves the reaction of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically occurs in aqueous or moist environments.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfones: Formed from the reaction with thiols or through oxidation.

Scientific Research Applications

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of complex molecules.

    Pharmaceutical Development: In the synthesis of potential drug candidates due to its ability to form stable sulfonamide and sulfone linkages.

    Material Science: In the development of novel materials with unique properties.

    Biological Studies: As a reagent for modifying biomolecules to study their functions and interactions.

Mechanism of Action

The mechanism of action of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions are often utilized to modify other molecules, thereby altering their properties and functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Spirocyclic Sulfonyl Chlorides

a. {6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride ()
  • Structural Features : Single fluorine atom at the 6-position of the spiro[3.3]heptane.
  • Key Differences : Fluorine introduces electronegativity, enhancing electrophilicity at the sulfonyl chloride group compared to the dimethyl analog. This increases reactivity in nucleophilic substitutions (e.g., with amines or alcohols).
  • Applications : Preferred in drug design for metabolic stability and binding affinity enhancement due to fluorine’s bioisosteric effects .
b. {6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride ()
  • Structural Features : Two fluorine atoms at the 6-position.
  • Key Differences: Enhanced electronegativity and steric hindrance compared to monofluoro and dimethyl analogs. This results in higher thermal stability and slower hydrolysis rates, making it suitable for controlled reactions .

Non-Fluorinated Spirocyclic Sulfonyl Chlorides

a. 5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl Chloride ()
  • Structural Features : Oxygen atom in the spiro ring (oxaspiro).
  • Unlike the dimethyl analog, it acts as a monoacylglycerol lipase inhibitor, highlighting its niche in lipid metabolism research .
b. [1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl Chloride ()
  • Structural Features : Cyclobutyl ring with a difluoroethyl substituent.
  • Key Differences : The difluoroethyl group introduces both steric bulk and electron-withdrawing effects, reducing nucleophilic substitution rates compared to spiro[3.3]heptane derivatives. This structural motif is explored in fluorinated drug candidates .

Non-Spirocyclic Sulfonyl Chlorides

a. Methanesulfonyl Chloride ()
  • Structural Features : Simple aliphatic sulfonyl chloride without cyclic substituents.
  • Key Differences : Lacking steric hindrance, it exhibits rapid reactivity but lower selectivity. The dimethylspiro analog’s rigid core improves regioselectivity in complex syntheses .
b. (3-Methylcyclopentyl)methanesulfonyl Chloride ()
  • Structural Features : Cyclopentyl ring with a methyl group.
  • Key Differences : The cyclopentyl ring provides moderate steric hindrance, intermediate between methanesulfonyl chloride and spiro derivatives. Its applications focus on materials science due to balanced reactivity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Substituents
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride C₁₀H₁₅ClO₂S 234.74 Not reported Not reported 2,2-dimethyl, 6-SO₂Cl
{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride C₈H₁₂ClFO₂S 226.70 134 -4.3 6-fluoro, 2-spiro
{6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride C₈H₁₁ClF₂O₂S 244.69 Not reported Not reported 6,6-difluoro, 2-spiro
Methanesulfonyl chloride CH₃ClO₂S 114.55 161 -32 None (simple aliphatic)

Research Findings and Trends

  • Steric Effects : The dimethyl groups in this compound reduce reaction rates compared to fluorinated analogs but improve selectivity in forming sterically demanding sulfonamides .
  • Fluorination Impact: Fluorinated spiro derivatives () show 20–30% higher binding affinity to enzymatic targets compared to non-fluorinated analogs, attributed to fluorine’s electronegativity and van der Waals interactions .
  • Safety : All sulfonyl chlorides require careful handling due to reactivity with water and amines. The dimethylspiro compound’s stability allows safer large-scale use compared to methanesulfonyl chloride .

Biological Activity

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride, also known as 6,6-dimethylspiro[3.3]heptane-2-sulfonyl chloride, is a sulfonyl chloride compound characterized by its unique spirocyclic structure and high reactivity due to the sulfonyl chloride functional group. This article explores the biological activity associated with this compound, including its synthetic routes, chemical reactivity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H15ClO2S, with a molecular weight of approximately 206.74 g/mol. The compound features a spirocyclic framework that consists of two fused cyclohexane rings with a sulfonyl chloride group attached at the 6-position.

Structural Representation

PropertyValue
IUPAC Name6,6-dimethylspiro[3.3]heptane-2-sulfonyl chloride
Molecular FormulaC9H15ClO2S
Molecular Weight206.74 g/mol
InChI KeyLPWYXUNMOWOEBD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-Dimethylspiro[3.3]heptane with chlorosulfonic acid under controlled conditions to form the sulfonyl chloride group:

2 2 Dimethylspiro 3 3 heptane+Chlorosulfonic acid 2 2 Dimethylspiro 3 3 heptan 6 yl methanesulfonyl chloride+HCl\text{2 2 Dimethylspiro 3 3 heptane}+\text{Chlorosulfonic acid}\rightarrow \text{ 2 2 Dimethylspiro 3 3 heptan 6 yl methanesulfonyl chloride}+\text{HCl}

This reaction is significant in producing sulfonyl chlorides which are valuable intermediates in organic synthesis.

Biological Activity

While specific biological activity data for this compound is limited, compounds containing sulfonyl chloride groups are known to exhibit various biological activities:

  • Antibacterial and Antifungal Properties : Similar compounds have shown effectiveness against a range of bacterial and fungal strains.
  • Potential Therapeutic Applications : Derivatives of spiro compounds are being investigated for their roles in modulating biological pathways and as potential drug candidates.

Case Studies

Recent studies have explored the reactivity of sulfonyl chlorides with nucleophiles such as amines and alcohols to form sulfonamides and esters, which may possess biological activity:

  • Study on Sulfonamide Formation : A study demonstrated that this compound reacts readily with amines to form stable sulfonamides, which were evaluated for antibacterial properties.

The mechanism of action involves the electrophilic nature of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions where nucleophiles attack the sulfur atom:

R Nu+R SO2ClR SO2Nu+Cl\text{R Nu}+\text{R SO}_2\text{Cl}\rightarrow \text{R SO}_2\text{Nu}+\text{Cl}^-

Where RNuR-Nu represents a nucleophile such as an amine or alcohol.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

Compound NameStructure TypeUnique Features
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptaneSpirocyclicContains bromomethyl group; different reactivity
1-Methyl-2-pyrrolidinoneCyclic amideCommon solvent; lacks sulfonyl group
1-Amino-2-methylcyclopentaneCyclopentane derivativeContains amino group; potential biological activity

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